molecular formula C16H19NO2S B5195278 1-Naphthalen-2-ylsulfonylazepane CAS No. 324067-82-5

1-Naphthalen-2-ylsulfonylazepane

Cat. No.: B5195278
CAS No.: 324067-82-5
M. Wt: 289.4 g/mol
InChI Key: ZVMSHVKNHHWLGQ-UHFFFAOYSA-N
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Description

1-Naphthalen-2-ylsulfonylazepane is an organic compound that belongs to the class of sulfonyl-containing heterocycles It features a naphthalene ring system fused with a sulfonyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-ylsulfonylazepane typically involves the reaction of naphthalene-2-sulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-ylsulfonylazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

1-Naphthalen-2-ylsulfonylazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-ylsulfonylazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

    Naphthalene-2-sulfonic acid: Shares the naphthalene and sulfonyl moieties but lacks the azepane ring.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and sulfonyl group but differs in the additional functional groups and ring systems.

Uniqueness: 1-Naphthalen-2-ylsulfonylazepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-naphthalen-2-ylsulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-20(19,17-11-5-1-2-6-12-17)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMSHVKNHHWLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243112
Record name Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324067-82-5
Record name Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324067-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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